molecular formula C18H16N2O3S2 B4701656 ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate

ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate

Cat. No. B4701656
M. Wt: 372.5 g/mol
InChI Key: IYZIGTATTDMJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the family of thiazole-containing compounds and has been studied extensively for its biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate is not fully understood. However, it is believed to act through multiple pathways, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system.
Biochemical and physiological effects:
Ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate in lab experiments is its potential therapeutic properties. It has also been found to be relatively easy to synthesize and purify. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its pharmacokinetics and toxicity in animal models to determine its safety and efficacy in humans. Additionally, it could be studied in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

Ethyl 2-hydroxy-6-(methylthio)-5-(4-phenyl-1,3-thiazol-2-yl)nicotinate has been studied for its potential therapeutic properties in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections.

properties

IUPAC Name

ethyl 6-methylsulfanyl-2-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1H-pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-3-23-18(22)12-9-13(16(24-2)20-15(12)21)17-19-14(10-25-17)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZIGTATTDMJNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SC)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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